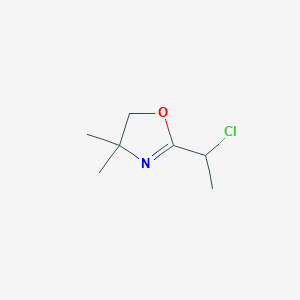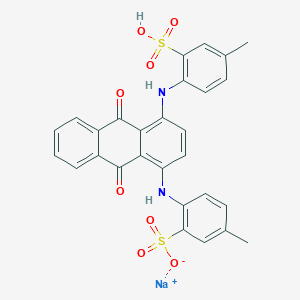
4,4'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonic) acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonic) acid, sodium salt is a complex organic compound known for its vibrant color and utility in various scientific applications. This compound is part of the anthraquinone family, which is characterized by its anthracene backbone with quinone functionalities. It is commonly used as a dye and has significant applications in biological staining and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonic) acid, sodium salt typically involves the sulfonation of an anthraquinone derivative. The process begins with the anthraquinone compound, which undergoes sulfonation using sulfuric acid or oleum to introduce sulfonic acid groups. The resulting sulfonated anthraquinone is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, optimizing the sulfonation and neutralization steps. The final product is purified through crystallization or filtration to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonic) acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone functionalities back to hydroquinone forms.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can be tailored for specific applications in dyes and pigments .
Applications De Recherche Scientifique
4,4’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonic) acid, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various products.
Mécanisme D'action
The compound exerts its effects primarily through its ability to interact with biological molecules. The sulfonic acid groups enhance its solubility in aqueous environments, allowing it to penetrate biological tissues. The anthraquinone core can generate reactive oxygen species upon exposure to light, making it useful in photodynamic therapy. Additionally, its ability to bind to specific cellular components makes it an effective stain for biological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alizarin Red S: Another anthraquinone derivative used as a dye and biological stain.
Acid Violet 43: A similar compound used in cosmetics and as a colorant.
Anthraquinone-2-sulfonic acid: Shares the anthraquinone core but with different functional groups.
Uniqueness
4,4’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonic) acid, sodium salt is unique due to its dual sulfonic acid groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific interactions with biological molecules .
Propriétés
Numéro CAS |
68039-54-3 |
|---|---|
Formule moléculaire |
C28H21N2NaO8S2 |
Poids moléculaire |
600.6 g/mol |
Nom IUPAC |
sodium;5-methyl-2-[[4-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C28H22N2O8S2.Na/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);/q;+1/p-1 |
Clé InChI |
WSSZILCQNLWJDV-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


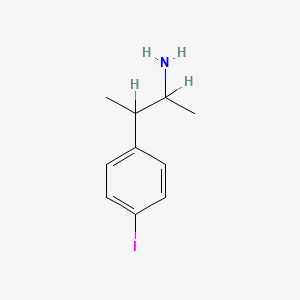

![[2-(Thiophen-2-yl)ethenylidene]cyanamide](/img/structure/B14457729.png)
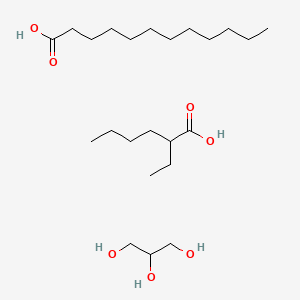
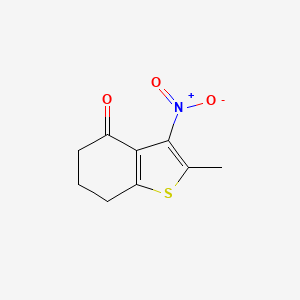
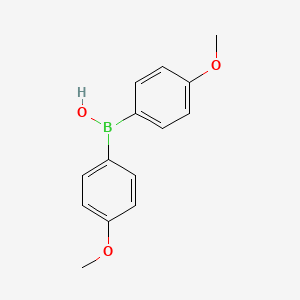
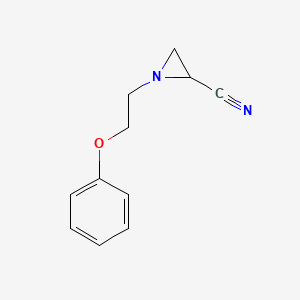
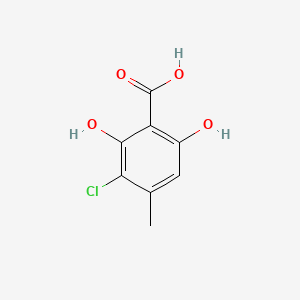
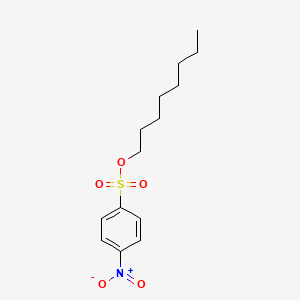
![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)
![1-[(Oxolan-2-yl)methyl]-1H-imidazole](/img/structure/B14457774.png)
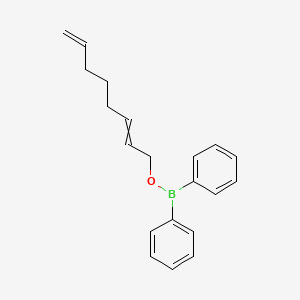
![methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate](/img/structure/B14457778.png)
